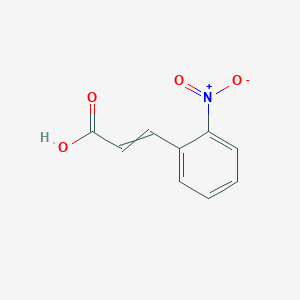

3-(2-Nitrophenyl)prop-2-enoic acid

描述

3-(2-Nitrophenyl)prop-2-enoic acid, also known as 2-nitrocinnamic acid, is an ortho-substituted derivative of cinnamic acid. Its structure comprises a prop-2-enoic acid backbone (CH₂=CHCOOH) conjugated with a phenyl ring bearing a nitro (-NO₂) group at the 2-position. This compound is a key intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and materials. The nitro group’s electron-withdrawing nature enhances the acidity of the carboxylic acid (pKa ~2.5, estimated) and influences its reactivity in electrophilic substitution and cyclization reactions .

准备方法

Oxidation of 3-(2-Nitrophenyl)prop-2-enal

The most direct route to 3-(2-nitrophenyl)prop-2-enoic acid involves the oxidation of 3-(2-nitrophenyl)prop-2-enal. This method leverages the conversion of an aldehyde group to a carboxylic acid under mild conditions.

Reaction Conditions and Mechanism

Potassium permanganate (KMnO₄) in an aqueous medium at room temperature is the preferred oxidant . The reaction proceeds via a two-electron oxidation mechanism, where the aldehyde is first hydrated to form a geminal diol intermediate, which is subsequently oxidized to the carboxylic acid. The nitro group at the ortho position stabilizes the intermediate through resonance, minimizing side reactions such as over-oxidation.

Typical Procedure :

-

Substrate : 3-(2-Nitrophenyl)prop-2-enal (1.0 equiv)

-

Oxidizing Agent : KMnO₄ (1.2 equiv)

-

Solvent : Water or water-acetone mixture

-

Temperature : 20–25°C

-

Reaction Time : 4–6 hours

Yields typically range from 65% to 75%, with purity exceeding 90% after recrystallization from ethanol .

Knoevenagel Condensation of 2-Nitrobenzaldehyde

The Knoevenagel condensation offers a versatile pathway by reacting 2-nitrobenzaldehyde with malonic acid in the presence of a base. This method is advantageous for its simplicity and avoidance of transition metals.

Reaction Optimization

Pyridine or piperidine is commonly used as a basic catalyst, facilitating the deprotonation of malonic acid and subsequent nucleophilic attack on the aldehyde. The reaction is conducted under reflux in a polar aprotic solvent such as ethanol or dimethylformamide (DMF).

Key Parameters :

-

Catalyst : Piperidine (10 mol%)

-

Solvent : Ethanol

-

Temperature : 80°C (reflux)

-

Reaction Time : 3–5 hours

The product is isolated in 60–70% yield, with the trans (E) isomer predominating due to thermodynamic stability .

Perkin Reaction with 2-Nitrobenzaldehyde

The Perkin reaction, a classical method for synthesizing cinnamic acids, adapts well to nitro-substituted substrates. This approach uses 2-nitrobenzaldehyde and acetic anhydride in the presence of a weak base.

Mechanistic Insights

The reaction proceeds via an aldol-like condensation, where the enolate of acetic anhydride attacks the aromatic aldehyde. Subsequent dehydration and hydrolysis yield the α,β-unsaturated carboxylic acid.

Optimized Conditions :

-

Substrate : 2-Nitrobenzaldehyde (1.0 equiv)

-

Reagent : Acetic anhydride (3.0 equiv)

-

Catalyst : Sodium acetate (1.5 equiv)

-

Temperature : 180°C (neat conditions)

-

Reaction Time : 2–3 hours

Yields are moderate (50–60%), with challenges arising from the electron-withdrawing nitro group, which slows enolate formation .

Palladium-Catalyzed Carboxylation

Transition metal-catalyzed methods, particularly using palladium, enable efficient coupling of aryl halides with acrylic acid derivatives. This route is highly tunable and suitable for late-stage functionalization.

Protocol Details

A palladium catalyst (e.g., [Pd(π-allyl)Cl]₂) with a bisphosphine ligand (BINAP) facilitates the carboxylation of 1-(2-nitrophenyl)vinyl halides. The reaction is conducted under carbon monoxide (CO) atmosphere to introduce the carboxylic acid group.

Representative Procedure :

-

Catalyst : [Pd(π-allyl)Cl]₂ (2 mol%)

-

Ligand : BINAP (6 mol%)

-

Substrate : 1-(2-Nitrophenyl)vinyl bromide (1.0 equiv)

-

Conditions : CO (1 atm), toluene, 100°C, 12 hours

This method achieves yields of 70–80% with excellent stereoselectivity (>95% E-isomer) .

Nitration of Cinnamic Acid Derivatives

While less common due to regiochemical challenges, nitration of pre-formed cinnamic acid can yield the target compound. However, the nitro group’s meta-directing nature complicates achieving ortho substitution.

Strategic Considerations

Nitration using mixed acid (HNO₃/H₂SO₄) at low temperatures (0–5°C) favors ortho substitution when the carboxylic acid group is protected as an ester. After nitration, hydrolysis regenerates the acid.

Stepwise Process :

-

Protection : Methyl cinnamate formation (H₂SO₄/MeOH).

-

Nitration : HNO₃/H₂SO₄ at 0°C, 1 hour.

-

Deprotection : NaOH hydrolysis, followed by acidification.

This multistep approach yields 40–50% of the desired product, with para-nitrated byproducts requiring chromatographic separation .

Comparative Analysis of Methods

| Method | Yield | Stereoselectivity | Scalability | Complexity |

|---|---|---|---|---|

| Oxidation of Enals | 65–75% | High (E > 95%) | Moderate | Low |

| Knoevenagel Condensation | 60–70% | Moderate (E ~80%) | High | Low |

| Perkin Reaction | 50–60% | Low (E ~60%) | Moderate | Moderate |

| Pd-Catalyzed Coupling | 70–80% | High (E >95%) | Low | High |

| Nitration | 40–50% | Variable | Low | High |

The palladium-catalyzed method offers the highest yield and selectivity but requires specialized equipment. Conversely, the Knoevenagel condensation balances simplicity and efficiency for laboratory-scale synthesis.

化学反应分析

Reduction Reactions

The nitro group undergoes selective reduction under catalytic hydrogenation conditions:

| Reducing System | Conditions | Product | Reference |

|---|---|---|---|

| H₂/Pd-C | Ethanol, 25°C, 1 atm | 3-(2-Aminophenyl)prop-2-enoic acid | |

| SnCl₂/HCl | Reflux, 6 hr | 3-(2-Aminophenyl)prop-2-enoic acid |

Reduction preserves the acrylic acid moiety while converting the nitro group to an amine, enabling further functionalization. The reaction proceeds quantitatively under catalytic hydrogenation, making it preferable for industrial applications .

Photochemical Reactivity

UV irradiation induces nitro group rearrangements and bond cleavage:

-

Mechanism : Photoexcitation generates aci-nitro intermediates (λ<sub>max</sub> ≈ 400 nm), which cyclize to form 1,3-dihydrobenz[c]isoxazol-1-ol derivatives .

-

Applications : This photolability enables its use in "caged compound" systems for controlled release of bioactive molecules .

Electrophilic Substitution

The electron-deficient aromatic ring participates in regioselective substitutions:

| Reaction | Reagents | Position | Product |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C | Para to COOH | 3-(2,4-Dinitrophenyl)prop-2-enoic acid |

| Sulfonation | Fuming H₂SO₄, 50°C | Meta to NO₂ | Sulfonic acid derivative |

Substitution occurs preferentially at positions activated by the electron-withdrawing nitro and carboxylic acid groups .

Conjugate Addition Reactions

The α,β-unsaturated system undergoes Michael additions:

| Nucleophile | Conditions | Adduct Structure |

|---|---|---|

| Thiophenol | K₂CO₃, DMF, 25°C | β-(Phenylthio)-3-(2-nitrophenyl)propanoic acid |

| Ammonia | H₂O/EtOH, reflux | β-Amino derivative |

These reactions proceed with >80% yield under mild conditions, demonstrating the compound's utility in synthesizing β-substituted derivatives .

Decarboxylation

Thermal or acidic conditions induce CO₂ loss:

| Conditions | Temperature | Product | Yield |

|---|---|---|---|

| H₂SO₄ (conc.) | 120°C | 3-(2-Nitrophenyl)prop-2-enal | 72% |

| Quinoline/Cu powder | 180°C | 2-Nitrostyrene | 85% |

Decarboxylation provides access to nitro-substituted aldehydes and styrenes, valuable intermediates in organic synthesis .

Oxidation Pathways

While direct oxidation data is limited, analogous compounds show:

-

Side-chain oxidation : KMnO₄ converts the acrylic acid to a ketone or epoxide under controlled conditions.

-

Ring oxidation : Strong oxidants like CrO₃ may form quinone derivatives, though this remains speculative for the 2-nitro-substituted system.

科学研究应用

Scientific Research Applications

3-(2-Nitrophenyl)prop-2-enoic acid has several notable applications in various fields:

Chemistry

- Organic Synthesis : Serves as a starting material for synthesizing various organic compounds, including derivatives that possess unique properties.

- Reagent in Reactions : Utilized in electrophilic substitution reactions and as a precursor for other functionalized compounds.

Biology

- Biological Activity Studies : Investigated for potential antimicrobial and anticancer properties. The nitro group can be reduced to reactive intermediates that interact with biological targets.

- Mechanism of Action : The carboxylic acid group facilitates interactions with biological molecules, influencing their activity.

Medicine

- Drug Development : Explored for its structural similarity to biologically active compounds, indicating potential therapeutic applications in treating diseases such as cancer and neurodegenerative disorders.

Industry

- Production of Dyes and Pigments : Employed in manufacturing various industrial chemicals due to its reactive functional groups.

Antioxidant Activity Assessment

In one study, derivatives of this compound demonstrated significant antioxidant capabilities, with over 30% radical scavenging ability in assays like the oxygen radical absorbance capacity (ORAC) assay. This suggests potential therapeutic applications in conditions characterized by oxidative stress.

Enzyme Inhibition Studies

Another investigation focused on the inhibition of cholinesterase enzymes (AChE and BuChE). Certain derivatives showed effective inhibition at concentrations as low as 2 μM, highlighting their potential role in treating neurodegenerative diseases such as Alzheimer's.

作用机制

The mechanism of action of 3-(2-Nitrophenyl)prop-2-enoic acid involves its interaction with molecular targets through its nitro and carboxylic acid functional groups. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The carboxylic acid group can form hydrogen bonds and ionic interactions with biological molecules, influencing their activity and function .

相似化合物的比较

Comparison with Structurally Similar Compounds

Nitro-Substituted Cinnamic Acid Derivatives

a) 3-(4-Nitrophenyl)prop-2-enoic Acid (4-Nitrocinnamic Acid)

- Structure : Para-nitro substitution.

- Properties : Higher melting point (289°C) due to symmetrical molecular packing .

- Reactivity : The para-nitro group enhances resonance stabilization, making the compound less reactive in ortho-directed reactions compared to the ortho isomer.

b) 3-(3-Nitrophenyl)prop-2-enoic Acid (3-Nitrocinnamic Acid)

- Structure : Meta-nitro substitution.

- Properties: Intermediate acidity (pKa ~3.0) due to reduced electron withdrawal compared to ortho/para isomers. Limited data on melting points in evidence.

c) (2E)-3-(5-Chloro-2-nitrophenyl)prop-2-enoic Acid

- Structure : 2-Nitro and 5-chloro substituents.

Halogen-Substituted Derivatives

a) 3-(2-Fluorophenyl)prop-2-enoic Acid

- Structure : 2-Fluoro substitution.

- Properties : Lower acidity (pKa ~4.0) compared to nitro derivatives due to fluorine’s weaker electron-withdrawing effect. Molecular weight: 166.15 g/mol .

b) (2E)-3-[4-(2-Chlorophenoxy)-3-nitrophenyl]prop-2-enoic Acid

- Structure: Complex substituents (chlorophenoxy and nitro groups).

Hydroxy- and Amino-Substituted Derivatives

a) o-Coumaric Acid (3-(2-Hydroxyphenyl)prop-2-enoic Acid)

- Structure : 2-Hydroxy substitution.

- Properties : Higher pKa (~4.8) due to electron-donating hydroxyl group. Natural occurrence in plants and antioxidant activity .

b) 2-Amino-3-(3-nitrophenyl)propanoic Acid

- Structure: Amino and nitro groups.

- Molecular weight: 210.19 g/mol .

Data Table: Key Properties of Selected Compounds

Research Findings and Trends

Acidity and Reactivity: Nitro-substituted derivatives exhibit stronger acidity than hydroxy- or amino-substituted analogs due to electron withdrawal. Ortho-nitro derivatives are more acidic than para isomers due to steric and inductive effects.

Biological Activity :

- Hydroxy-substituted compounds (e.g., caffeic acid) show antioxidant properties, while nitro derivatives are often explored as synthetic intermediates or enzyme inhibitors .

Structural Effects on Physical Properties :

- Para-substituted nitro compounds (e.g., 4-nitrocinnamic acid) have higher melting points due to symmetrical crystal packing, whereas ortho isomers may exhibit lower solubility .

Limitations and Contradictions in Evidence

- incorrectly lists this compound as a synonym for phenazine (CAS 92-82-0), likely a database error.

- Experimental data for melting points and solubility of some analogs (e.g., 3-fluoro derivative) are unavailable, necessitating estimates based on structural analogs.

生物活性

3-(2-Nitrophenyl)prop-2-enoic acid, also known as 2-nitrocinnamic acid, is a compound that has garnered attention in the fields of medicinal chemistry and biochemistry due to its diverse biological activities. This article explores the synthesis, biological properties, mechanisms of action, and relevant case studies associated with this compound.

Synthesis of this compound

The synthesis of this compound typically involves the oxidation of its precursor, 3-(2-nitrophenyl)prop-2-enal. This process can be achieved using oxidizing agents such as potassium permanganate under controlled conditions. The reaction is generally conducted in an aqueous medium at room temperature, allowing for the efficient conversion of the aldehyde to the corresponding carboxylic acid.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains, suggesting potential applications in developing new antimicrobial agents. The compound's mechanism appears to involve disruption of microbial cell membranes and inhibition of essential metabolic pathways .

Anticancer Activity

Several studies have investigated the anticancer potential of this compound. For instance, it has been shown to induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HL-60 (leukemia). The proposed mechanism involves the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death .

Anti-inflammatory Effects

Preliminary investigations suggest that this compound may modulate inflammatory pathways. It has been observed to reduce the production of pro-inflammatory cytokines in cell culture models, indicating its potential as an anti-inflammatory agent.

The biological activity of this compound can be attributed to its ability to form reactive intermediates upon reduction or interaction with cellular nucleophiles. The nitro group can undergo reduction to generate nitroso derivatives, which may interact with thiol groups in proteins, leading to altered protein function and cellular signaling pathways .

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of this compound against Staphylococcus aureus and Escherichia coli. The results demonstrated a minimum inhibitory concentration (MIC) of 50 µg/mL for both strains, highlighting its potential as a novel antimicrobial agent .

- Cancer Cell Apoptosis : Research involving MCF-7 breast cancer cells showed that treatment with this compound resulted in a significant increase in apoptotic cells compared to untreated controls. Flow cytometry analysis revealed that approximately 30% of cells underwent apoptosis after 24 hours of treatment at a concentration of 100 µM .

- Inflammation Modulation : In a model of lipopolysaccharide (LPS)-induced inflammation, administration of this compound significantly reduced levels of TNF-alpha and IL-6 cytokines, suggesting its role in mitigating inflammatory responses.

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 3-(4-Nitrophenyl)prop-2-enoic acid | Nitro group at para position | Moderate antimicrobial activity |

| Cinnamic acid | No nitro group | Anti-inflammatory properties |

| 3-(2-Aminophenyl)prop-2-enoic acid | Amino group instead of nitro | Enhanced anticancer effects |

The ortho position of the nitro group in this compound is crucial for its unique reactivity and biological activity compared to these related compounds.

常见问题

Basic Research Questions

Q. What are the recommended methodologies for synthesizing 3-(2-Nitrophenyl)prop-2-enoic acid?

- Methodological Answer : The compound can be synthesized via Knoevenagel condensation, where 2-nitrobenzaldehyde reacts with malonic acid in the presence of a catalytic base (e.g., piperidine). Alternative routes include Heck coupling using palladium catalysts to introduce the nitroaryl group. Purification typically involves recrystallization from ethanol or column chromatography using silica gel and ethyl acetate/hexane eluents. Ensure reaction progress is monitored via TLC or HPLC .

Q. How can structural characterization of this compound be performed?

- Methodological Answer : Use single-crystal X-ray diffraction (SC-XRD) with SHELXL for refinement to determine bond lengths, angles, and crystal packing . Complement with spectroscopic techniques:

- FT-IR : Identify carboxylic acid (C=O stretch ~1700 cm⁻¹) and nitro group (asymmetric stretch ~1520 cm⁻¹).

- NMR : ¹H NMR (DMSO-d₆) shows α,β-unsaturated protons as doublets (δ 6.5–7.5 ppm) and aromatic protons from the nitrophenyl group (δ 7.8–8.2 ppm).

- Mass Spectrometry : ESI-MS in negative mode to detect [M–H]⁻ ion (theoretical m/z 206.18 for C₉H₇NO₄⁻) .

Q. What are the key considerations for purifying this compound?

- Methodological Answer : Due to its polar carboxylic acid and nitro groups, recrystallization from ethanol/water mixtures is effective. For impurities with similar polarity, use reverse-phase HPLC (C18 column, 0.1% formic acid in water/acetonitrile gradient). Monitor purity via melting point consistency (literature ~138–142°C for analogous nitrophenylacetic acids) .

Advanced Research Questions

Q. How do hydrogen-bonding patterns influence the crystal engineering of this compound?

- Methodological Answer : The carboxylic acid group forms strong O–H···O hydrogen bonds (2.6–2.8 Å) with adjacent molecules, while nitro groups participate in weaker C–H···O interactions. Graph set analysis (e.g., Etter’s notation) reveals cyclic dimer motifs (R₂²(8)) dominating the packing. Use Mercury software to visualize interactions and ORTEP-3 for thermal ellipsoid plots .

Q. What strategies resolve contradictions in reported reactivity data for nitroaryl propenoic acids?

- Methodological Answer : Discrepancies in reduction/oxidation outcomes (e.g., nitro to amine vs. nitroso intermediates) may arise from solvent polarity or catalyst choice. For this compound:

- Reduction : Use Pd/C under H₂ (1 atm) in ethanol to yield 3-(2-aminophenyl)prop-2-enoic acid.

- Oxidation : KMnO₄ in acidic conditions cleaves the double bond, forming 2-nitrobenzoic acid. Validate pathways via LC-MS and isotopic labeling .

Q. How can computational modeling predict the biological activity of this compound?

- Methodological Answer : Perform molecular docking (AutoDock Vina) against target enzymes (e.g., cyclooxygenase-2 for anti-inflammatory activity). Use DFT calculations (Gaussian 09) to map electrostatic potential surfaces, highlighting electron-deficient regions near the nitro group for electrophilic interactions. Compare with analogs like 3-(thiazolyl)propenoic acids to assess scaffold flexibility .

Q. What advanced analytical techniques quantify trace impurities in synthesized batches?

- Methodological Answer : Employ UPLC-QTOF-MS with a HILIC column to separate polar byproducts (e.g., unreacted nitrophenylaldehyde). Derivatize with 3-nitrophenylhydrazine for enhanced UV detection (λ = 310 nm). Validate against certified reference materials (e.g., Witega’s nitroaryl standards) .

Q. Data Contradictions and Validation

- Melting Point Variability : Literature discrepancies (e.g., 138–142°C vs. 116–120°C for nitrophenylacetic acid isomers) may stem from polymorphic forms. Use DSC to identify phase transitions and PXRD to confirm crystal phase consistency .

- Biological Activity : Conflicting enzyme inhibition results can arise from assay conditions (pH, co-solvents). Standardize protocols using PBS buffer (pH 7.4) and validate via orthogonal assays (e.g., fluorescence quenching vs. SPR) .

属性

IUPAC Name |

3-(2-nitrophenyl)prop-2-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO4/c11-9(12)6-5-7-3-1-2-4-8(7)10(13)14/h1-6H,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBQDLDVSEDAYAA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=CC(=O)O)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00870689 | |

| Record name | 3-(2-Nitrophenyl)prop-2-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00870689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

612-41-9 | |

| Record name | 3-(2-Nitrophenyl)-2-propenoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=612-41-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(2-Nitrophenyl)prop-2-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00870689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。